ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
Brand Name: Vulcanchem
CAS No.: 860784-87-8
VCID: VC4599147
InChI: InChI=1S/C13H14FN3O3/c1-3-20-12(18)8-16-13(19)17(9(2)15-16)11-7-5-4-6-10(11)14/h4-7H,3,8H2,1-2H3
SMILES: CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=CC=C2F
Molecular Formula: C13H14FN3O3
Molecular Weight: 279.271

ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

CAS No.: 860784-87-8

Cat. No.: VC4599147

Molecular Formula: C13H14FN3O3

Molecular Weight: 279.271

* For research use only. Not for human or veterinary use.

ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate - 860784-87-8

Specification

CAS No. 860784-87-8
Molecular Formula C13H14FN3O3
Molecular Weight 279.271
IUPAC Name ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate
Standard InChI InChI=1S/C13H14FN3O3/c1-3-20-12(18)8-16-13(19)17(9(2)15-16)11-7-5-4-6-10(11)14/h4-7H,3,8H2,1-2H3
Standard InChI Key IKZBHGMJIMFCNJ-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=CC=C2F

Introduction

Chemical Structure and Nomenclature

The compound ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate comprises a 1,2,4-triazol-5-one core substituted at the 1-position with an ethyl acetoxy group, at the 3-position with a methyl group, and at the 4-position with a 2-fluorophenyl moiety. Its systematic IUPAC name reflects this substitution pattern, while its molecular formula is C₁₃H₁₄FN₃O₃ (molecular weight: 295.27 g/mol). The SMILES notation for this structure is CCOC(=O)CN1C(=O)N(C(C)=N1)C2=CC=CC=C2F, which encodes the ester linkage, triazolone ring, and aromatic fluorine substituent .

Key structural features include:

  • A partially saturated triazolone ring (4,5-dihydro-5-oxo-1H-1,2,4-triazole), which introduces planarity and hydrogen-bonding capacity.

  • Steric and electronic effects from the 2-fluorophenyl group, influencing solubility and intermolecular interactions.

  • The ethyl acetate side chain, which modulates lipophilicity and metabolic stability.

Synthesis and Characterization

Synthetic Routes

While no direct synthesis of ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is documented in the reviewed sources, analogous methodologies from patent US6268506B1 provide a plausible pathway :

  • Cyclocondensation: Reacting 2-fluoroaniline with methyl hydrazinecarboxylate under acidic conditions to form the triazolone core.

  • N-Alkylation: Treating the triazolone intermediate with ethyl bromoacetate in the presence of a base (e.g., tributylamine) to introduce the acetoxy group.

  • Purification: Column chromatography using ethyl acetate/hexane (1:1) yields the final product .

Critical reaction parameters include:

  • Temperature: 60–130°C for cyclization steps.

  • Catalysts: Palladium on carbon (5% wt) for hydrogenation side reactions.

  • Monitoring: Gas chromatography (GC) and thin-layer chromatography (TLC) to track conversion .

Spectroscopic Characterization

Data from related triazolone derivatives (e.g., CID 136292796) suggest the following analytical signatures :

  • ¹H NMR:

    • δ 1.2–1.4 ppm (triplet, CH₃CH₂O).

    • δ 4.1–4.3 ppm (quartet, OCH₂CH₃).

    • δ 6.8–7.5 ppm (multiplet, aromatic protons).

  • ¹³C NMR:

    • δ 14.1 (CH₃CH₂O).

    • δ 61.5 (OCH₂CH₃).

    • δ 165–170 (C=O groups).

  • MS (ESI+): Predicted m/z 296.1 [M+H]⁺ .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar triazolone core and lipophilic aryl/ester groups:

  • Aqueous solubility: <1 mg/mL (estimated via LogP ~2.5).

  • Organic solvents: Soluble in ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).

  • Stability: Hydrolytically labile under alkaline conditions due to the ester moiety .

Crystallographic Insights

Although no crystal structure exists for this specific compound, analogous structures (e.g., C₁₅H₁₂FN₃O₃S₂) exhibit:

  • Planar triazolone rings with dihedral angles <5° relative to adjacent aromatic systems.

  • Intermolecular hydrogen bonds (C–H···O) stabilizing crystal packing .

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